molecular formula C18H15ClFNO2S B2506234 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1428380-56-6

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2506234
CAS No.: 1428380-56-6
M. Wt: 363.83
InChI Key: JOKWTGKKBHDHQY-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, along with furan and thiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nucleophilic Substitution: Starting with a benzoyl chloride derivative, the chloro and fluoro groups can be introduced via nucleophilic substitution reactions.

    Amide Formation: The benzoyl chloride derivative can then react with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene moieties.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The chloro and fluoro groups on the benzene ring can participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The presence of chloro, fluoro, furan, and thiophene groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
  • 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

The unique combination of substituents in 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, or unique reactivity patterns.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO2S/c19-17-10-14(20)3-4-16(17)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKWTGKKBHDHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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